2-(4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2(3H)-ylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2(3H)-ylidene)malononitrile is a heterocyclic compound that contains a thiazole ring substituted with a phenyldiazenyl group and a malononitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2(3H)-ylidene)malononitrile typically involves the reaction of 4-methyl-5-(phenyldiazenyl)-1,3-thiazole-2-thiol with malononitrile under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2(3H)-ylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the malononitrile moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the malononitrile moiety.
Wissenschaftliche Forschungsanwendungen
2-(4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2(3H)-ylidene)malononitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-(4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2(3H)-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-5-(phenyldiazenyl)-1,3-thiazole-2-thiol
- 2-(4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2-yl)acetonitrile
- 4-methyl-5-(phenyldiazenyl)-1,3-thiazole-2-carboxylic acid
Uniqueness
2-(4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2(3H)-ylidene)malononitrile is unique due to the presence of both the phenyldiazenyl and malononitrile moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H9N5S |
---|---|
Molekulargewicht |
267.31 g/mol |
IUPAC-Name |
2-[(5Z)-4-methyl-5-(phenylhydrazinylidene)-1,3-thiazol-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C13H9N5S/c1-9-12(18-17-11-5-3-2-4-6-11)19-13(16-9)10(7-14)8-15/h2-6,17H,1H3/b18-12- |
InChI-Schlüssel |
VEMUMOBFZYHPMJ-PDGQHHTCSA-N |
Isomerische SMILES |
CC\1=NC(=C(C#N)C#N)S/C1=N\NC2=CC=CC=C2 |
Kanonische SMILES |
CC1=NC(=C(C#N)C#N)SC1=NNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.